N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Description
N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a Schiff base derivative featuring a tetrahydrobenzothiazole core linked to a 4-nitrobenzylidene moiety via an imine (-C=N-) bond. The tetrahydrobenzothiazole system comprises a partially saturated bicyclic structure with a sulfur and nitrogen-containing heterocycle, while the nitro group on the benzylidene substituent introduces strong electron-withdrawing effects.
Properties
Molecular Formula |
C14H13N3O2S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
(E)-1-(4-nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanimine |
InChI |
InChI=1S/C14H13N3O2S/c18-17(19)11-7-5-10(6-8-11)9-15-14-16-12-3-1-2-4-13(12)20-14/h5-9H,1-4H2/b15-9+ |
InChI Key |
ZRRXQPFJHQXYBN-OQLLNIDSSA-N |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the condensation reaction of 4-nitrobenzaldehyde with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions . The reaction can be represented as follows:
4-nitrobenzaldehyde+4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine→this compound+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
Oxidation: Formation of nitro-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimycobacterial Activity
One of the most significant applications of N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is its potential use against mycobacterial infections. Research indicates that derivatives of benzothiazole exhibit promising activity against Mycobacterium tuberculosis and other mycobacterial species. The compound's mechanism involves inhibition of mycobacterial growth, making it a candidate for further development in treating tuberculosis and related diseases .
Anticancer Properties
Compounds containing the benzothiazole moiety have been studied for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways involved in cell survival and death .
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Study on Antimycobacterial Activity
A study evaluated the antimycobacterial efficacy of various benzothiazole derivatives. This compound was included in the screening and demonstrated significant inhibitory activity against Mycobacterium tuberculosis. The study concluded that modifications to the benzothiazole structure could enhance efficacy and selectivity against mycobacterial strains .
Cancer Cell Line Studies
In vitro studies using various cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The mechanism was linked to the disruption of mitochondrial function and activation of caspase pathways leading to apoptosis .
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound is distinguished by its 4-nitrobenzylidene group, which contrasts with analogs bearing alternative substituents:
- 4-(4′-Nitrophenyl)thiazol-2-amine (Ev2): Features a nitrophenyl group directly attached to the thiazole ring but lacks the tetrahydrobenzothiazole core and Schiff base linkage. The absence of the imine bond reduces conjugation and may limit stability .
- N-Tosyl and N-benzenesulfonyl derivatives (Ev2): These compounds incorporate sulfonamide groups at the 2-amino position, enhancing steric bulk and altering solubility compared to the nitrobenzylidene analog .
- N-(3,4-Dimethylphenyl) analog (Ev11): Substitutes nitro with methyl groups, introducing electron-donating effects that could diminish oxidative stability but improve lipophilicity .
Table 1: Structural and Electronic Comparison
Crystallographic and Computational Insights
The structural determination of such compounds often employs SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule crystallography . For example, fluorobenzylidene derivatives (Ev8) exhibit planar geometries optimized for π-π stacking, a feature likely shared by the target compound due to its aromatic nitro group .
Q & A
Q. What are the standard synthetic routes for N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine?
The synthesis typically involves a condensation reaction between 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 4-nitrobenzaldehyde. Key steps include:
- Schiff base formation : Reacting the amine with the aldehyde in ethanol or methanol under reflux conditions (60–80°C) for 6–12 hours .
- Purification : Recrystallization using ethanol or acetonitrile to achieve >95% purity.
- Yield optimization : Adjusting molar ratios (1:1.2 for amine:aldehyde) and using catalytic acetic acid to enhance reaction efficiency .
Q. What spectroscopic methods confirm the structure of this compound?
A combination of techniques is used:
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
Discrepancies may arise due to bioavailability or metabolic instability. Methodological approaches include:
- Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS .
- Metabolite profiling : Identify degradation products via high-resolution mass spectrometry (HRMS).
- Protein binding assays : Use equilibrium dialysis to assess binding to serum albumin, which may reduce free drug concentration .
Q. What electrochemical methods characterize its corrosion inhibition properties in material science applications?
For anti-corrosive studies (e.g., in acidic environments):
| Technique | Parameters Measured | Outcome Metric |
|---|---|---|
| Potentiodynamic Polarization | Corrosion current density (I_corr) | Inhibition efficiency (%) |
| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance (R_ct) | Correlation with surface coverage |
- Protocol : Immerse mild steel coupons in 1M HCl with 2.5 ppm compound; analyze after 24 hours .
Q. How can reaction conditions be optimized for synthesizing derivatives using Design of Experiments (DoE)?
- Variables : Temperature (40–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0–5% acetic acid).
- Response surface methodology (RSM) : Maximize yield by identifying interactions between variables .
- Validation : Confirm reproducibility across 3 batches with ≤5% yield variation .
Q. What computational approaches predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- QSAR modeling : Correlate Hammett constants (σ) of substituents with anti-microbial IC₅₀ values .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nitro group for electrophilic attacks) .
Q. How is single-crystal X-ray diffraction (SC-XRD) used to resolve structural ambiguities?
- Crystallization : Grow crystals via slow evaporation in ethanol/water (7:3 v/v).
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) .
Data Contradiction Analysis
Q. How to address inconsistent inhibition efficiencies reported in electrochemical studies?
- Surface characterization : Perform SEM-EDX to detect uneven adsorption on metal surfaces.
- Solution stability : Monitor compound degradation in acidic media via UV-Vis spectroscopy (λ_max = 320 nm) .
- Statistical analysis : Apply ANOVA to compare datasets from multiple labs (p < 0.05 threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
